(3S)-1-(Oxetan-3-yl)piperidin-3-amine 2,2,2-trifluoroacetic acid
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Overview
Description
(3S)-1-(Oxetan-3-yl)piperidin-3-amine 2,2,2-trifluoroacetic acid is a compound that combines an oxetane ring, a piperidine ring, and a trifluoroacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-(Oxetan-3-yl)piperidin-3-amine 2,2,2-trifluoroacetic acid typically involves the formation of the oxetane and piperidine rings followed by their coupling. One common method involves the cyclization of appropriate precursors under specific conditions to form the oxetane ring. The piperidine ring can be synthesized through hydrogenation, cyclization, or cycloaddition reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3S)-1-(Oxetan-3-yl)piperidin-3-amine 2,2,2-trifluoroacetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary, with some requiring specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxetane or piperidine derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
(3S)-1-(Oxetan-3-yl)piperidin-3-amine 2,2,2-trifluoroacetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of (3S)-1-(Oxetan-3-yl)piperidin-3-amine 2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets. The oxetane and piperidine rings can interact with enzymes and receptors, modulating their activity. The trifluoroacetic acid moiety can influence the compound’s solubility and stability, enhancing its overall effectiveness. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: These compounds share the piperidine ring structure and have similar pharmacological properties.
Oxetane derivatives: Compounds with an oxetane ring exhibit similar reactivity and applications in medicinal chemistry.
Trifluoroacetic acid derivatives: These compounds share the trifluoroacetic acid moiety and have similar chemical properties
Uniqueness
(3S)-1-(Oxetan-3-yl)piperidin-3-amine 2,2,2-trifluoroacetic acid is unique due to the combination of its structural features. The presence of both oxetane and piperidine rings, along with the trifluoroacetic acid moiety, gives it distinct chemical and biological properties that are not commonly found in other compounds.
Properties
IUPAC Name |
(3S)-1-(oxetan-3-yl)piperidin-3-amine;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.C2HF3O2/c9-7-2-1-3-10(4-7)8-5-11-6-8;3-2(4,5)1(6)7/h7-8H,1-6,9H2;(H,6,7)/t7-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXBXGPUQVBFJHJ-FJXQXJEOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2COC2)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CN(C1)C2COC2)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F3N2O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.25 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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